molecular formula C14H16N2O3S B2889453 Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-68-4

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2889453
CAS No.: 864860-68-4
M. Wt: 292.35
InChI Key: IQEZKOGXEAKDON-UHFFFAOYSA-N
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Description

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

The synthesis of Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with ethyl 2-bromo-3-oxobutanoate in the presence of a base can yield the desired thiazole derivative. Industrial production methods often employ microwave irradiation or the use of catalysts like polyethylene glycol-400 to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.

Scientific Research Applications

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:

Each of these compounds shares the thiazole core but differs in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8(2)3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZKOGXEAKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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